N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide
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Overview
Description
N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Characterization
- Research has developed convenient synthetic methods and spectral characterization for derivatives related to the compound. These methods involve acetylation, nucleophilic substitution reactions, and chlorination processes to afford various heterocyclic compounds, which are characterized by elemental and spectral analyses, including FTIR, 1H NMR, 13C NMR, and mass spectroscopy. The goal is to investigate their pharmacological activities in future studies (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Potential Pharmacological Applications
- The compound's derivatives have been studied for their role as potentiators of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, indicating a potential application in cystic fibrosis treatment. Certain derivatives demonstrated submicromolar potency, highlighting the compound's relevance in medicinal chemistry (Y. F. Suen et al., 2006).
Organocatalytic Synthesis
- The compound's framework has been utilized in the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating its versatility in the synthesis of biologically active molecules. This methodology has enabled the synthesis of natural products and synthetic drugs, showcasing the compound's utility in organic synthesis (E. Mons et al., 2014).
Dopamine Agonist Properties
- Analogues of the compound have been synthesized and examined for their dopamine-like abilities, indicating potential applications in neuroscience and pharmacology. The study found that certain homologues exhibited significant potency, suggesting the compound's relevance in the development of drugs targeting dopamine receptors (J. N. Jacob et al., 1981).
Mechanism of Action
Target of Action
The compound contains a tetrahydroquinoline moiety, which is a structural feature found in many biologically active molecules . Tetrahydroquinolines have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an exact mode of action. Many tetrahydroquinoline derivatives exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Compounds with a tetrahydroquinoline structure have been found to interact with various biochemical pathways, depending on their specific functional groups .
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-20(25)22-16-8-10-19(14(3)12-16)29(27,28)23-17-7-9-18-15(13-17)6-11-21(26)24(18)5-2/h7-10,12-13,23H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSKVPOJSAUCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.